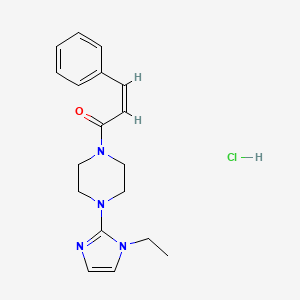

![molecular formula C19H17N3O7S2 B2480255 (Z)-甲基-2-(2-((2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰)亚胺)-6-磺酰基苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 1164537-99-8](/img/structure/B2480255.png)

(Z)-甲基-2-(2-((2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰)亚胺)-6-磺酰基苯并[d]噻唑-3(2H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

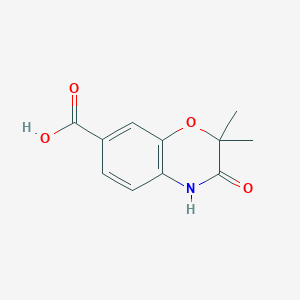

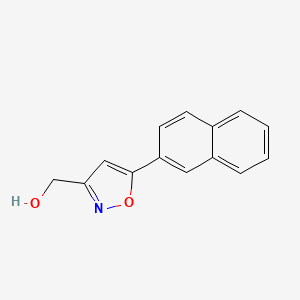

This compound belongs to a class of chemicals that exhibit a wide range of biological and chemical properties due to their complex molecular structure. The core components include a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a sulfamoylbenzo[d]thiazol group, and an iminoacetate ester, all of which contribute to its unique chemical behavior.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multiple steps, including cyclization reactions, alkylation, and oxidation processes. For instance, the synthesis of related thiazocine derivatives through cyclization using thionyl chloride demonstrates the complexity and specificity required in synthesizing such compounds (Ohkata, Takee, & Akiba, 1985). Additionally, palladium-catalyzed oxidative aminocarbonylation-cyclization represents another pathway for creating complex molecules with similar structures (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often involves intricate arrangements of atoms and bonds. X-ray diffraction studies provide valuable insights into the configuration and stereochemistry of these molecules, elucidating their three-dimensional arrangement and contributing to understanding their chemical reactivity and interactions (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Chemical Reactions and Properties

The chemical behavior of this compound can be inferred from reactions involving similar moieties. For example, the oxidation of thiazocines highlights the potential reactivity of sulfur-containing compounds, where different oxidizing agents lead to various oxidation products, illustrating the compound's diverse chemical reactivity (Ohkata et al., 1985).

科学研究应用

合成与表征

一项研究报道了一种新的合成方法,通过串联氧化氨基羰化-环化合成了2,3-二氢苯并[1,4]二噁烷和3,4-二氢-2H-苯并[1,4]噁啉衍生物,显示出显著的立体选择性,Z异构体优先或独占形成。这种方法为合成包括与所讨论化合物类似结构的复杂分子开辟了新的途径(Gabriele et al., 2006)。

另一项研究聚焦于噻唑半胱氨酸酸酐、三唑和席夫碱的合成和反应,作为抗高血压的α-阻滞剂,利用相关的化学框架。该研究概述了基于类似化学结构(Abdel-Wahab et al., 2008)开发新型治疗剂的潜力。

关于合成新的2-{2,3-二氢-1,4-苯并二噁烷-6-基[(4-甲基苯基)磺酰基]氨基}-N-(未/取代苯基)乙酰胺作为α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂的研究包括酶抑制潜力的体外研究,表明该化合物在药物化学和药物发现中的相关性(Abbasi et al., 2019)。

抗菌和酶抑制应用

一项关于苯并噻唑亚胺基苯甲酸配体及其金属配合物的合成、表征和抗菌活性的研究突出了它们在应对人类流行病原细菌菌株中的潜力,展示了相关化合物在抗菌应用中的实用性(Mishra et al., 2019)。

对由水杨醛和马来酸酐合成的1,4-苯并噁啉类似物的抗菌活性进行的研究,针对各种细菌菌株显示出显著活性,强调了类似结构用于新型抗菌剂开发的潜力(Kadian et al., 2012)。

未来方向

属性

IUPAC Name |

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S2/c1-27-17(23)9-22-12-7-6-11(31(20,25)26)8-16(12)30-19(22)21-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNVLDVHZKEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)

![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)